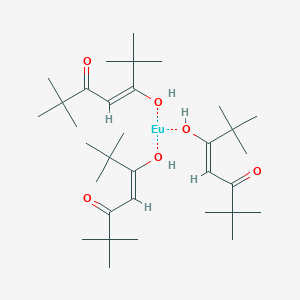

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)

説明

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) (abbreviated as Eu(dpm)₃ or Eu(thd)₃) is a europium(III) complex with β-diketonate ligands. It is widely used in materials science due to its thermal stability and luminescent properties. Key characteristics include:

- Molecular Formula: C₃₃H₅₇EuO₆ (calculated molecular weight ≈ 701 g/mol).

- Melting Point: 188°C .

- Purity: Typically >95% (commercial grade) , but can reach 99.9% after sublimation .

- Applications: Precursor for europium fluoride nanoparticles via microwave-induced decomposition . Organic light-emitting devices (OLEDs) due to sharp red emission . Chemical vapor deposition (CVD) for thin-film coatings .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) typically involves the reaction of europium chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.

Reduction: It can also be reduced to form lower oxidation state complexes.

Substitution: The ligand 2,2,6,6-tetramethylheptane-3,5-dione can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from these reactions include various europium complexes with different ligands and oxidation states .

科学的研究の応用

Applications in Luminescence and Photonics

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) is widely recognized for its luminescent properties. It exhibits strong red emission when excited by ultraviolet light due to the transition of europium ions. This characteristic makes it suitable for various applications:

- Luminescent Materials : It is used in phosphors for display technologies such as LEDs and OLEDs. The compound's high quantum yield enhances the brightness and efficiency of light-emitting devices.

- Biolabeling and Imaging : Europium complexes are utilized in biolabeling due to their sharp emission spectra and long luminescence lifetime. They serve as effective markers in biological assays and imaging techniques.

Case Study: Luminescent Sensors

Research has demonstrated the use of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) in developing luminescent sensors for detecting metal ions. The sensor exhibits a significant change in luminescence intensity upon binding with specific metal ions, showcasing its potential in environmental monitoring and analytical chemistry .

Applications in NMR Spectroscopy

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) serves as an NMR shift reagent. Its ability to alter the chemical environment of nearby nuclei allows for improved resolution in NMR spectroscopy. This application is particularly valuable in organic chemistry for elucidating molecular structures.

Data Table: NMR Shift Reagent Properties

| Property | Value |

|---|---|

| Chemical Shift Range | Variable depending on ligand |

| Concentration Required | Typically 0.1 - 1 mM |

| Solvent Compatibility | Common organic solvents |

Applications in Materials Science

The compound is also explored in materials science for synthesizing advanced materials with tailored properties:

- Nanostructured Materials : Research indicates that incorporating tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) into polymer matrices can enhance thermal stability and luminescent properties of nanocomposites.

- Optoelectronic Devices : The compound is integrated into optoelectronic devices where its luminescent properties can be harnessed for energy conversion applications.

Case Study: Polymer Composites

A study highlighted the synthesis of polymer composites containing europium complexes that exhibited enhanced photoluminescence and thermal stability compared to pure polymers. These composites showed promise for applications in light-emitting diodes and photonic devices .

Applications in Biological Sciences

In biological sciences, tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) has potential applications due to its biocompatibility and luminescent properties:

- Drug Delivery Systems : The compound can be utilized in drug delivery systems where it acts as a tracer to monitor drug release.

- Bioimaging Techniques : Its luminescent characteristics make it suitable for bioimaging applications in medical diagnostics.

作用機序

The luminescent properties of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) are due to the electronic transitions within the europium ion. When the compound is excited by an external light source, the europium ion undergoes electronic transitions that result in the emission of light. The ligand 2,2,6,6-tetramethylheptane-3,5-dione helps stabilize the europium ion and enhances its luminescent properties .

類似化合物との比較

Structural and Molecular Properties

Eu(dpm)₃ belongs to the lanthanide β-diketonate family. Its analogs differ in the central lanthanide ion, affecting molecular weight and coordination geometry.

Key Observations :

- Molecular Weight : Increases with heavier lanthanides (e.g., Ho > Eu > Pr).

- Thermal Stability : Fluorinated analogs like Eu(FOD)₃ exhibit higher melting points due to enhanced ligand stability .

Eu(dpm)₃ vs. Other Lanthanide Complexes

- OLEDs : Eu(dpm)₃ is preferred for red emission, while Tb(dpm)₃ (terbium analog) emits green .

- CVD Precursors: Gd(dpm)₃ and Nd(dpm)₃ are used for gadolinium/neodymium oxide films , while Eu(dpm)₃ is ideal for europium-based nanomaterials .

- Luminescence: Eu(dpm)₃ has a quantum yield of ~50% in optimized matrices, outperforming non-β-diketonate europium complexes .

Comparison with Non-Diketonate Europium Complexes

Key Observations :

- Eu(dpm)₃ balances thermal stability (sublimes at 160°C under vacuum ) and solubility in organic solvents, making it versatile for CVD and solution processing.

- Fluorinated analogs like Eu(FOD)₃ are more hygroscopic but offer superior volatility for high-purity depositions .

Research Findings and Industrial Relevance

Thermodynamic Properties

Eu(dpm)₃ exhibits a heat capacity of 450 J/mol·K at 298 K, with entropy (S°) of 620 J/mol·K, critical for OLED thermal management .

Challenges and Limitations

生物活性

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), commonly referred to as Eu(TMHD)₃ or Eu(dpm)₃, is a lanthanide coordination complex notable for its luminescent properties and potential applications in various fields. This article explores its biological activity, including its interactions at the cellular level, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₃H₅₇EuO₆

- Molecular Weight : 701.77 g/mol

- CAS Number : 15522-71-1

- Appearance : Light yellow crystalline solid

- Melting Point : 187-191°C

The biological activity of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) is primarily attributed to its ability to act as a luminescent probe and its interactions with biological macromolecules. The complex can form stable chelates with various biomolecules, influencing their behavior and properties.

Luminescence Properties

Eu(TMHD)₃ exhibits characteristic luminescence due to the f-f electronic transitions of europium ions. This property is leveraged in several biological applications:

- Fluorescent Imaging : The compound can be used in bioimaging techniques due to its strong luminescence under UV light.

- NMR Shift Reagent : It serves as an NMR shift reagent for studying the structure of biomolecules by enhancing signal resolution.

1. Drug Delivery Systems

Research indicates that Eu(TMHD)₃ can be incorporated into drug delivery systems to enhance the targeting and efficacy of therapeutic agents. Its luminescent properties allow for real-time tracking of drug distribution within biological systems.

2. Antimicrobial Activity

Studies have shown that europium complexes exhibit antimicrobial properties. For instance, a study demonstrated that Eu(TMHD)₃ could inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies .

3. Cellular Imaging

The ability of Eu(TMHD)₃ to emit light in the visible spectrum makes it suitable for cellular imaging applications. It can be conjugated with antibodies or peptides to visualize specific cellular targets under fluorescence microscopy.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various europium complexes, including Eu(TMHD)₃. The results indicated significant inhibition of bacterial growth in vitro against Escherichia coli and Staphylococcus aureus. The study concluded that the complex's mechanism may involve disruption of bacterial cell membranes .

Case Study 2: Cellular Uptake and Imaging

In another study focusing on cellular uptake, researchers utilized Eu(TMHD)₃ conjugated with folate-targeting moieties to enhance selectivity towards cancer cells. The complex demonstrated increased uptake in folate receptor-positive cells compared to non-targeted cells, highlighting its potential for targeted cancer therapy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₇EuO₆ |

| Molecular Weight | 701.77 g/mol |

| Melting Point | 187-191°C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cellular Uptake | Enhanced in folate receptor-positive cells |

Q & A

Basic Research Questions

Q. How can the synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) be optimized for high purity and yield?

- Methodological Answer : The compound is typically synthesized via refluxing europium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in a solvent like ethanol or toluene. Key parameters include stoichiometric control (3:1 ligand-to-metal ratio), pH adjustment to stabilize the β-diketonate complex, and inert atmosphere use to prevent oxidation. Post-synthesis purification via sublimation (160–180°C under vacuum) ensures high purity. Crystallinity can be confirmed via X-ray diffraction, while elemental analysis (C, H, O) verifies stoichiometry .

Q. What are the key considerations for handling and storing Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) to ensure stability?

- Methodological Answer : The compound is hygroscopic and sensitive to moisture/oxygen. Storage in airtight containers (glass ampules or Schlenk flasks) under inert gas (Ar/N₂) is critical. Safety protocols include using gloves and eye protection due to skin/eye irritation risks (H315-H319-H335 hazard codes). First-aid measures for exposure involve rinsing with water and medical consultation .

Q. How does Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) induce chemical shifts in NMR spectroscopy?

- Methodological Answer : The paramagnetic Eu³⁺ ion in the complex acts as a shift reagent, inducing large chemical shifts in nucleophilic groups (e.g., OH, NH₂) of analytes. This arises from pseudo-contact interactions between the lanthanide ion and substrate. Optimal conditions include using deuterated solvents (e.g., CDCl₃) and low temperatures to minimize line broadening .

Q. What are the thermal properties of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), and how do they inform experimental design?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition above 265°C, making it suitable for low-temperature CVD/ALD. Heat capacity studies (5–310 K) reveal phase transitions and thermodynamic functions (e.g., entropy, enthalpy), critical for modeling reaction energetics. Sublimation at 160–180°C under vacuum is recommended for purification .

Q. How is this complex applied in thin-film deposition for optical or electronic devices?

- Methodological Answer : The compound serves as a precursor in CVD/ALD due to its volatility and thermal stability. Process parameters include vaporization at 120–150°C, carrier gas flow rates (e.g., Ar at 50–100 sccm), and substrate temperatures (200–300°C). Films exhibit uniform europium doping, enhancing luminescence in OLEDs or waveguide materials .

Advanced Research Questions

Q. What mechanisms underlie the temperature-dependent quenching of Eu³⁵D₀ emission in this complex?

- Methodological Answer : Luminescence quenching at elevated temperatures (>200 K) occurs via crossover to ligand-to-metal charge transfer (LMCT) states. Activation energies (4120–5700 cm⁻¹) calculated using Mott and Englman-Jortner models suggest thermally activated non-radiative decay. Monomeric forms exhibit reduced quenching compared to aggregates, highlighting the role of molecular packing .

Q. How does ligand deuteration impact the radiative and non-radiative decay pathways of Eu³⁺ emission?

- Methodological Answer : Deuteration of α-C–H bonds reduces multiphonon relaxation by 157 s⁻¹, while tert-butyl C–H deuteration decreases it by 175 s⁻¹. Time-resolved luminescence spectroscopy (e.g., lifetime measurements in Eu(thd-d₁₉)₃) isolates radiative (1930 s⁻¹) and non-radiative contributions, enabling precise control of quantum yields .

Q. What experimental strategies resolve contradictions in reported decay rates of Eu³⁵D₀ states across studies?

- Methodological Answer : Discrepancies arise from variations in sample purity, aggregation state, and measurement techniques. Standardization includes:

- Using sublimed monomeric samples.

- Consistent temperature control (±0.1 K) during luminescence decay measurements.

- Cross-validation via time-correlated single-photon counting (TCSPC) and Judd-Ofelt analysis .

Q. How can structural and coordination geometry differences between Eu(TMHD)₃ and other lanthanide-TMHD complexes be exploited in material design?

- Methodological Answer : X-ray absorption spectroscopy (XAS) and DFT modeling reveal that Eu³⁺ adopts a distorted square-antiprismatic geometry, distinct from smaller lanthanides (e.g., Gd³⁺). This geometry alters LMCT energy levels, enabling tailored emission profiles. Comparative studies with Gd(TMHD)₃ or Er(TMHD)₃ highlight cation size-dependent properties .

Q. What advanced characterization techniques validate the coordination environment of Eu(TMHD)₃ in solution versus solid state?

- Methodological Answer :

- Solid-state : Single-crystal XRD and Raman spectroscopy confirm octacoordination and ligand symmetry.

- Solution-state : EXAFS and NMR paramagnetic relaxation measurements assess dynamic ligand exchange.

Discrepancies in coordination number (e.g., solvent adducts in solution) are quantified via UV-Vis titration .

特性

IUPAC Name |

europium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Eu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUACRCEVJAWMS-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Eu+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57EuO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15522-71-1 | |

| Record name | Europium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-.kappa.O3,.kappa.O5)-, (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')europium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。